molecular formula C7H9NO B1338375 (S)-1-(Pyridin-2-yl)ethanol CAS No. 59042-90-9

(S)-1-(Pyridin-2-yl)ethanol

Cat. No. B1338375
CAS RN: 59042-90-9
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
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Description

“(S)-1-(Pyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid, semi-solid, or liquid form .


Synthesis Analysis

The synthesis of “(S)-1-(Pyridin-2-yl)ethanol” involves various reactions. For instance, it can be synthesized through a catalyst-free reaction involving N-hetaryl ureas and alcohols . This environmentally friendly technique can yield a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Molecular Structure Analysis

The InChI code for “(S)-1-(Pyridin-2-yl)ethanol” is 1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 . The InChI key is PPHIIIRFJKDTLG-LURJTMIESA-N .


Chemical Reactions Analysis

The chemical reactions involving “(S)-1-(Pyridin-2-yl)ethanol” are diverse. For example, 2-(2-pyridyl)ethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .


Physical And Chemical Properties Analysis

“(S)-1-(Pyridin-2-yl)ethanol” is a liquid at room temperature . It has a density of 1.093 g/mL at 25 °C .

Scientific Research Applications

2-(Pyridin-2-yl)ethanol as a Protecting Group

2-(Pyridin-2-yl)ethanol has been demonstrated to serve effectively as a protecting group for methacrylic acid (MAA). This protecting group can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures of 110 °C or above. It exhibits stability under acidic conditions and resists catalytic hydrogenolysis. The utilization of 2-(pyridin-2-yl)ethanol as a protecting group is expected to be widely adopted in polymer chemistry due to its commercial availability and affordability (Elladiou & Patrickios, 2012).

Synthesis of Beta3-Adrenergic Receptor Agonists

Chemoenzymatic Synthesis Route

A chemoenzymatic scalable route has been developed for synthesizing optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists. This synthesis involves kinetic resolution performed in the presence of Candida antarctica lipase, leading to enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, which is then converted into the desired product (Perrone et al., 2006).

Complexation and Docking Studies

Complexation with CuII and CdII

The reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde leads to the formation of compounds that complex with copper(II) and cadmium(II). These complexes have been characterized and studied for their potential interaction with selected biomolecules, showcasing the structural versatility and potential biological relevance of derivatives of 2-(pyridin-2-yl)ethanol (Mardani et al., 2019).

Molecular Structure of Intermediate

Knoevenagel Condensation Reaction

The synthesis of 1-phenyl-2-(2-pyridyl)ethanol via the Knoevenagel condensation reaction of 2-methylpyridine with benzaldehyde has been studied. The compound exhibits interesting properties related to stability and hydrogen bond formation, providing insights into the synthesis and properties of similar compounds (Percino et al., 2015).

Water Oxidation Catalysts

Ru Complexes for Water Oxidation

A family of Ru complexes, synthesized for water oxidation, showcases the application of pyridine derivatives in developing efficient catalysts for oxygen evolution reactions. These complexes highlight the role of the axial pyridine ligand in influencing the electronic absorption and redox properties of the catalysts, contributing to significant advancements in water oxidation catalysis (Zong & Thummel, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(1S)-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIIIRFJKDTLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pyridin-2-yl)ethanol

CAS RN

59042-90-9
Record name (1S)-1-(pyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A methanol solution (100 mL) of 1-pyridin-2-ylethanone (10.0 g) was cooled to 0° C., sodium borohydride (6.2 g) was added thereto and stirred at that temperature for 4 hours. Then water was added to the reaction solution, and the organic solvent was evaporated off under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=4/1 to 3/2) to obtain the entitled compound (9.0 g).
Quantity
100 mL
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10 g
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6.2 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
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624 mg
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reactant
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Quantity
33 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
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Synthesis routes and methods V

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Reaction Step Three
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38.48 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
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Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(Pyridin-2-yl)ethanol
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(S)-1-(Pyridin-2-yl)ethanol
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(S)-1-(Pyridin-2-yl)ethanol
Reactant of Route 6
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(S)-1-(Pyridin-2-yl)ethanol

Citations

For This Compound
11
Citations
M Pal, G Srivastava, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
Enantioenriched heteroaryl ethanols and aryl heteroarylmethanols are important intermediates and structural motifs in medicinal chemistry. Asymmetric biocatalytic reduction of …
Number of citations: 17 www.sciencedirect.com
DL Bordón, LD Villalba, ML Aimar, JJ Cantero… - Biocatalysis and …, 2015 - Elsevier
This paper describes the search for novel vegetal biocatalysts for the stereoselective reduction of prochiral phenylketones. In this study, twenty native weeds were tested and Eryngium …
Number of citations: 14 www.sciencedirect.com
AL Walker, N Ancellin, B Beaufils… - Journal of Medicinal …, 2017 - ACS Publications
Recently, we reported a novel role for KMO in the pathogenesis of acute pancreatitis (AP). A number of inhibitors of kynurenine 3-monooxygenase (KMO) have previously been …
Number of citations: 22 pubs.acs.org
D Wang, Z Yang, J Zhang, Y Han, J Hao, L He - Catalysis Letters, 2016 - Springer
Enantiomerically enriched aromatic secondary alcohols and its derivatives are important chiral intermediates utilized widely in pharmacy, chemical, hormone, spices and chiral auxiliary …
Number of citations: 7 link.springer.com
ML Aimar, DL Bordón, SM Formica… - Biocatalysis and …, 2014 - Taylor & Francis
The screening of four invasive plant species for use as biocatalysts in the stereoselective reduction of ketones is reported. Our studies revealed that fruits of Ligustrum lucidum can be …
Number of citations: 13 www.tandfonline.com
S Santhanam, S Patil, R Shanmugam… - Biocatalysis and …, 2017 - Taylor & Francis
Vigna radiata was investigated as whole cell catalyst for the bioreduction of aryl and heteroaryl prochiral ketones into optically active alcohols. The study indicates selective bioreduction …
Number of citations: 5 www.tandfonline.com
TM Bare, DG Brown, CL Horchler… - Journal of medicinal …, 2007 - ACS Publications
A series of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones were synthesized and found to have potent activity at the glycine site of the NMDA …
Number of citations: 22 pubs.acs.org
GI Demmel, DL Bordón, AM Vázquez… - Biocatalysis and …, 2021 - Taylor & Francis
Full article: Optimisation, scope and advantages of the synthesis of chiral phenylethanols using whole seeds of Bauhinia variegata L. (Fabaceae) as a new and stereoselective bio-…
Number of citations: 7 www.tandfonline.com
LL Machado, G de Gonzalo, TLG Lemos… - Journal of Molecular …, 2009 - Elsevier
Immobilized Manihot esculenta and Passiflora edulis juice preparations have been employed as stereoselective biocatalysts in the enzymatic acetylation of a set of racemic alcohols. …
Number of citations: 17 www.sciencedirect.com
WY Shen, YY Li, ZR Dong, JX Gao - Synthesis, 2009 - thieme-connect.com
Chiral diaminodiphosphine-ruthenium (II) complexes were found to be excellent catalysts for the asymmetric transfer hydrogenation of heteroaromatic ketones in propan-2-ol. In the …
Number of citations: 11 www.thieme-connect.com

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